tert-Butyl 5-((tert-butyldimethylsilyl)oxy)-1H-indazole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 5-((tert-butyldimethylsilyl)oxy)-1H-indazole-1-carboxylate is a complex organic compound that features both tert-butyl and tert-butyldimethylsilyl groups. These groups are known for their stability and are often used in organic synthesis to protect reactive sites during chemical reactions. The compound is part of the indazole family, which is known for its diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-((tert-butyldimethylsilyl)oxy)-1H-indazole-1-carboxylate typically involves multiple stepsThe reaction conditions often require the use of strong bases and anhydrous solvents to ensure the stability of the silyl groups .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems offer better control over reaction conditions, leading to higher yields and more efficient processes .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 5-((tert-butyldimethylsilyl)oxy)-1H-indazole-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like sodium methoxide, lithium diisopropylamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl 5-((tert-butyldimethylsilyl)oxy)-1H-indazole-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its stable silyl group makes it an excellent protecting group for sensitive functional groups during multi-step synthesis .
Biology and Medicine
In biological and medical research, this compound is studied for its potential pharmacological activities. Indazole derivatives are known for their anti-inflammatory, anti-cancer, and anti-microbial properties .
Industry
In the industrial sector, the compound is used in the development of new materials and as a catalyst in various chemical reactions .
Wirkmechanismus
The mechanism of action of tert-Butyl 5-((tert-butyldimethylsilyl)oxy)-1H-indazole-1-carboxylate involves its interaction with specific molecular targets. The tert-butyldimethylsilyl group can stabilize reactive intermediates, allowing for more controlled and selective reactions. The indazole core can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyldimethylsilyl]oxy}-1H-indole-1-carboxylate
- 5-(tert-Butyldimethylsilyloxy)-1-pentanol
- 3-(tert-Butyldimethylsiloxy)propionaldehyde
Uniqueness
What sets tert-Butyl 5-((tert-butyldimethylsilyl)oxy)-1H-indazole-1-carboxylate apart from similar compounds is its unique combination of the indazole core with both tert-butyl and tert-butyldimethylsilyl groups. This combination provides a balance of stability and reactivity, making it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C18H28N2O3Si |
---|---|
Molekulargewicht |
348.5 g/mol |
IUPAC-Name |
tert-butyl 5-[tert-butyl(dimethyl)silyl]oxyindazole-1-carboxylate |
InChI |
InChI=1S/C18H28N2O3Si/c1-17(2,3)22-16(21)20-15-10-9-14(11-13(15)12-19-20)23-24(7,8)18(4,5)6/h9-12H,1-8H3 |
InChI-Schlüssel |
VSVVREVNVKCKRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)O[Si](C)(C)C(C)(C)C)C=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.